molecular formula C11H9NO2S B1200226 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 294620-60-3

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B1200226
CAS No.: 294620-60-3
M. Wt: 219.26 g/mol
InChI Key: NYJHTTLXERQUIV-UHFFFAOYSA-N
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Description

4-(2-methyl-4-thiazolyl)benzoic acid is a member of benzoic acids.

Scientific Research Applications

Antimicrobial Activities

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and its derivatives exhibit significant antimicrobial activities. A study by Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases, showing good antimicrobial activity against various human epidemic causing bacterial strains. These strains are known for causing infections in different parts of the human body, including the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Synthesis of Bioactive Compounds

The compound is used in the synthesis of bioactive compounds with potential medicinal applications. For example, Parkanyi and Schmidt (2000) synthesized new quinazolinone derivatives using 2-methyl-4(3H)-quinazolinones, which are expected to have biological activity (Párkányi & Schmidt, 2000).

Dye-Sensitized Solar Cells

In the field of solar energy, derivatives of this compound are being explored for enhancing the efficiency of dye-sensitized solar cells. A study by Yang et al. (2016) investigated the impacts of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, where derivatives of the compound showed promise in improving power conversion efficiency and stability (Yang et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation .

Future Directions

While specific future directions for “4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid” are not mentioned, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their structure and function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination. This compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these organelles can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHTTLXERQUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349600
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294620-60-3
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl-4-acetylbenzoate (7.59 g, 43 mmol) and acetic acid (100 mL) was heated to 70° C. The reaction was cooled to 30° C. once the benzoate was dissolved. Bromine (2.2 mL, 43 mmol) was added dropwise over a period of 30 mins. The reaction was stirred at ambient temperature under nitrogen for 19 hrs. Precipitates formed upon cooling with an ice bath. The precipitate was filtered and washed with a cold solution of 1:1 MeOH/H2O. The crude material (5.05 g) was taken to the next reaction without further purification. A solution of 4-bromoacetyl-benzoic acid methyl ester (0.50 g, 1.9 mmol), ethanol (6.5 mL), and thioacetamide (0.29 mg, 3.9 mmol) was refluxed under nitrogen for 5 hrs. After cooling, the reaction was poured onto water (75 mL) and stirred for 10 mins. The precipitate was filtered and washed with water. The product was collected as a pale yellow powder 0.43 g (95%). A solution of 4-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester (400 mg, 1.7 mmol), lithium hydroxide (108 mg, 2.6 mmol), tetrahydrofuran (2 mL), water (2 mL), and methanol (1.5 mL) was stirred at ambient temperature under nitrogen for 16 hrs. The reaction was concentrated, diluted with water (10 mL), acidified with HCl (4 mL, 1M), and extracted with ethyl acetate and methylene chloride. The organic layers were combined, dried on sodium sulfate, and concentrated to give 0.35 g (94%) of 4-(2-methyl-thiazol-4-yl)-benzoic acid, which was used in the preparation of compound 47 of Table 1.
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
0.29 mg
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
solvent
Reaction Step Four
Quantity
400 mg
Type
reactant
Reaction Step Five
Quantity
108 mg
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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